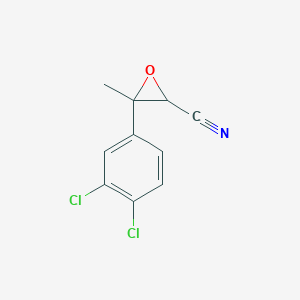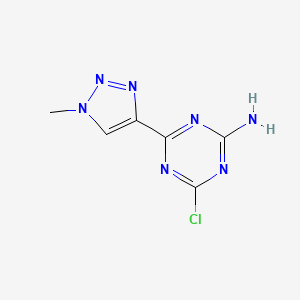![molecular formula C17H22N2 B13184281 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to another phenyl ring via an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine typically involves multiple steps. One common method includes the reaction of 3-(dimethylaminomethyl)benzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters like serotonin and dopamine. This modulation can influence various physiological and psychological processes, making the compound of interest in neuropharmacology.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of dimethylamino groups.
Phenethylamine: A simpler structure lacking the additional phenyl ring and dimethylamino group.
N,N-Dimethylphenethylamine: Similar structure but with different substitution patterns.
Uniqueness: 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the additional phenyl ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H22N2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
2-[3-[3-[(dimethylamino)methyl]phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C17H22N2/c1-19(2)13-15-6-4-8-17(12-15)16-7-3-5-14(11-16)9-10-18/h3-8,11-12H,9-10,13,18H2,1-2H3 |
Clave InChI |
HTAGKPQXZQICQK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=CC=C1)C2=CC=CC(=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)

![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)

![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)






